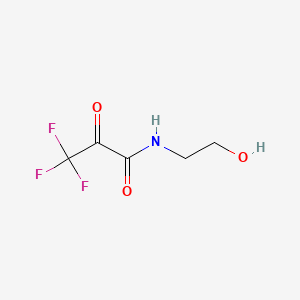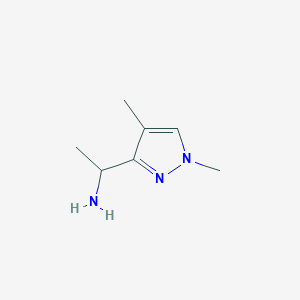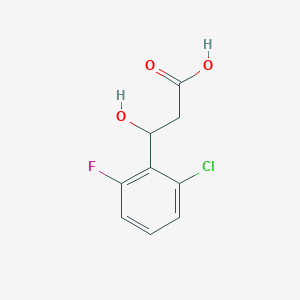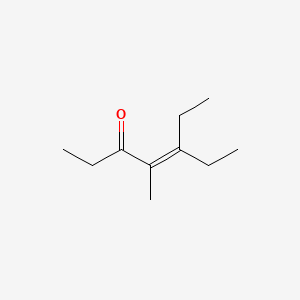
5-Ethyl-4-methyl-4-hepten-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-methyl-4-hepten-3-one is an organic compound with the molecular formula C10H18O It is a ketone with a unique structure that includes both an ethyl and a methyl group attached to a heptenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-4-methyl-4-hepten-3-one can be synthesized through aldol condensation reactions. One common method involves the reaction of 4-methyl-2-pentanone with ethyl vinyl ketone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-methyl-4-hepten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 5-ethyl-4-methyl-4-hepten-3-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketones or alcohols.
Scientific Research Applications
5-Ethyl-4-methyl-4-hepten-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Mechanism of Action
The mechanism of action of 5-ethyl-4-methyl-4-hepten-3-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation . The compound’s ability to interact with various enzymes and receptors can also contribute to its biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Hepten-3-one: A structurally similar compound with a heptenone backbone but lacking the ethyl and methyl groups.
5-Methyl-4-hepten-3-one: Similar structure but with only a methyl group attached to the heptenone backbone.
Uniqueness
5-Ethyl-4-methyl-4-hepten-3-one is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity. This structural uniqueness allows it to participate in specific chemical reactions and exhibit unique biological activities compared to its analogs.
Properties
CAS No. |
22319-28-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-ethyl-4-methylhept-4-en-3-one |
InChI |
InChI=1S/C10H18O/c1-5-9(6-2)8(4)10(11)7-3/h5-7H2,1-4H3 |
InChI Key |
IDPSLUYWEQFHAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C)C(=O)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13534982.png)


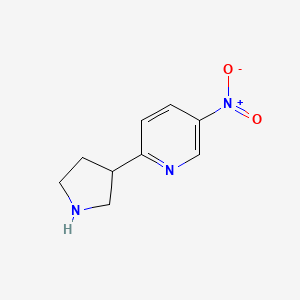
![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
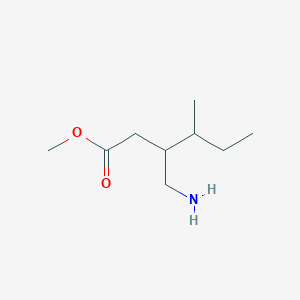
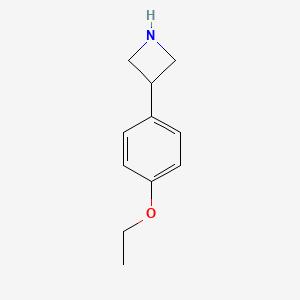
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13535024.png)


